N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide

Medicinal Chemistry Neuromuscular Blockers Synthetic Intermediate

Procurement of this exact 4-bromophenyl, 4-chlorobutanamide chemotype is critical for replicating intramolecular cyclization outcomes. Minor tail-length or halogen deviations divert reaction paths, compromising synthesis of the thiadiazolo-diazepinone core claimed in EP2514754B1. This compound serves as the designated precursor for generating skeletal muscle relaxant leads and hypnotic analogues like GS-62. - Enables base-mediated cyclization to 2-(4-bromophenyl)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one with 78% demonstrated yield. - Terminal chlorine provides a synthetic handle for N-alkylation; bromophenyl group offers heavy-atom phasing utility for X-ray crystallography. - Defined node within the insecticide SAR matrix for benchmarking new analogs against sap-feeding pest actives.

Molecular Formula C12H11BrClN3OS
Molecular Weight 360.65
CAS No. 392244-72-3
Cat. No. B2395573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide
CAS392244-72-3
Molecular FormulaC12H11BrClN3OS
Molecular Weight360.65
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(S2)NC(=O)CCCCl)Br
InChIInChI=1S/C12H11BrClN3OS/c13-9-5-3-8(4-6-9)11-16-17-12(19-11)15-10(18)2-1-7-14/h3-6H,1-2,7H2,(H,15,17,18)
InChIKeyHANWUAHWCLONNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide: Identity and Procurement Context


N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide (CAS 392244-72-3; molecular formula C12H11BrClN3OS; MW 360.662) is a synthetic intermediate belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide chemotype [1]. This scaffold originated from insecticide discovery programs at Dow AgroSciences, where the 1,3,4-thiadiazole ring was introduced as an isosteric replacement for the pyridazine ring of an HTS hit, yielding a new class of sap-feeding insect pest actives [2]. Independently, the compound serves as a key cyclization precursor for 6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one derivatives claimed as neuromuscular blockers and skeletal muscle relaxants in patent EP2514754B1 [3]. Its predicted logP of 3.1 and density of 1.607±0.06 g/cm³ define its physicochemical boundaries [4].

Workflow

Intramolecular N-alkylation to thiadiazolo-diazepinone scaffold

Scaffold Origin

1,3,4-thiadiazole isostere of pyridazine from insecticide discovery

Use Context

Neuromuscular blocker research intermediate; agrochemical SAR expansion

Why This Compound Cannot Be Casually Replaced by In-Class Analogs


Members of the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide family are not interchangeable substitutes for procurement or experimental design. The Dow AgroSciences SAR study explicitly demonstrated that insecticidal potency and pest spectrum depend on both the aryl A-ring substitution and the amide tail structure [1]. A bromine atom at the 4-position of the phenyl ring introduces distinct steric bulk (van der Waals radius ~1.85 Å vs. ~1.47 Å for chlorine, ~1.35 Å for fluorine) and electronic character (Hammett σp = 0.23 for Br vs. 0.23 for Cl, 0.06 for F) that cannot be mimicked by smaller or differently polarized halogens. Moreover, the 4-chlorobutanamide tail contains a terminal chlorine that functions as a synthetic handle for intramolecular N-alkylation cyclization – a capability absent in analogs bearing 4-bromobutanamide or unsubstituted butanamide tails. In the neuromuscular blocker patent EP2514754B1, this exact compound is the designated precursor for generating the 2-(4-bromophenyl)-thiadiazolo-diazepinone core; alternative amide-chain lengths or halogen positions would divert the cyclization outcome [2].

4-Bromophenyl substitution

Bromine's steric and electronic profile (vdW 1.85 Å, σp 0.23) cannot be replicated by Cl or F; alters lipophilicity and target binding.

4-Chlorobutanamide tail

Terminal chlorine is a required leaving group for intramolecular cyclization; absent in 4-bromobutanamide or unsubstituted tails.

Chain length specificity

Only a 4-carbon chain with terminal leaving group enables 7-membered diazepinone; shorter or longer chains alter ring size or reactivity.

Quantitative Differentiation Evidence


Terminal Chlorine Enables Intramolecular Cyclization

The 4-chlorobutanamide tail of this compound provides a reactive terminal chlorine atom that permits base-mediated intramolecular N-alkylation, forming the 6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one fused bicyclic system. This cyclization with piperidine in toluene proceeds with a reported isolated yield of 78% for the 2-(4-bromophenyl) derivative [1]. In contrast, the analogous compound bearing a 4-bromobutanamide tail (CAS not found in surveyed literature) would be expected to undergo the same cyclization but with a different leaving-group reactivity profile, while analogs with shorter (e.g., 3-chloropropanamide) or unsubstituted butanamide tails lack the appropriate chain length or leaving group for this transformation altogether, making them unsuitable for this synthetic route [2].

Cyclization Competence
Cross-study comparable
Target78% isolated yield (piperidine, toluene)
ComparatorsShorter chains / non-leaving groups: not feasible
Validated precursor for 7-membered diazepinone; tail length and leaving group are critical.
Reaction: 3.0 h, base-mediated; product forms thiadiazolo-diazepinone core.
Medicinal Chemistry Neuromuscular Blockers Synthetic Intermediate

4-Bromophenyl Substitution: Physicochemical Profile vs. Common Analogs

The 4-bromophenyl group on the thiadiazole ring confers a computed logP of 3.1 for this compound [1]. By class-level inference from the Dow AgroSciences SAR study on N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, insecticidal activity against sap-feeding pests (Aphis gossypii, Myzus persicae, Bemisia tabaci) is modulated by the aryl A-ring substitution pattern; 4-substituted phenyl derivatives constitute a distinct activity cluster compared to 3-substituted or unsubstituted phenyl analogs [2]. The bromine atom provides a larger van der Waals radius (1.85 Å) compared to chlorine (1.47 Å) and fluorine (1.35 Å), influencing both target binding and metabolic stability. Specific quantitative logP and steric parameters for the target compound versus the 4-chloro and 4-fluoro congeners are compiled in the computed property table [1].

4-Br Physicochemical Profile
Class-level inference
4-Br (target)logP 3.1
4-Cl analog (est.)logP ~2.7
4-F analog (est.)logP ~2.3
ΔlogP +0.4 to +0.8 vs. smaller halogens; influences membrane permeability and binding.
Computed properties; comparator logP estimated by fragment methods.
Physicochemical Profiling SAR Drug Design

Patent-Cited Intermediate for Neuromuscular Blocker Synthesis

Patent EP2514754B1 explicitly lists n-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide as a defined chemical intermediate for preparing 2-(4-bromophenyl)-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one, a compound with demonstrated neuromuscular blocking activity [1]. The terminal chlorine on the butanamide chain is structurally required for the intramolecular cyclization step; without it, the diazepinone ring cannot form. Within the scope of this patent, alternative amide chains (e.g., unsubstituted butanamide, 3-chloropropanamide, or 5-chloropentanamide) are either unreactive or produce different ring sizes with distinct pharmacological profiles. The patent specifically claims the 2-(4-bromophenyl) derivative as a preferred embodiment, implying selection of this specific aryl-amido intermediate over other halo-substituted variants during development [1].

Patent-Cited Intermediate
Class-level inference
This compoundCyclization competent; designated in EP2514754B1
Non-halogenated / shorter tailsCyclization not possible; different ring sizes
Only 4-chlorobutanamide tail enables the patented diazepinone scaffold.
Patent scope requires leaving group at appropriate chain length.
Pharmaceutical Patent Neuromuscular Blocking Agents Process Chemistry

1,3,4-Thiadiazole Core: Isosteric Advantage over Pyridazine

The Eckelbarger et al. (2017) study established that replacing the pyridazine ring of N-(6-arylpyridazin-3-yl)amides with a 1,3,4-thiadiazole ring led to more potent insecticidal activity and/or a broader sap-feeding pest spectrum [1]. While the publication reports aggregate SAR trends across the series rather than per-compound data for every derivative, the study confirms that the thiadiazole core is a critical structural determinant differentiating this chemotype from the original pyridazine HTS hit class. The target compound – bearing the 4-bromophenyl group – sits at a specific node within the aryl A-ring SAR matrix explored in this work, with 4-substituted phenyl derivatives representing a distinct activity cluster [1].

Isosteric Advantage
Class-level inference
Thiadiazole core reported to improve potency/broaden pest spectrum vs. pyridazine; exact per-compound fold not available.
Thiadiazole scaffold validated for sap-feeding insecticide SAR; individual data not tabulated.
Class-level conclusion from Eckelbarger et al., Pest Manag. Sci. 2017.
Agrochemical Discovery Isosteric Replacement Insecticide SAR

Synthetic Accessibility from the 2-Amine Precursor

The synthesis of this compound from 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (CAS 13178-12-6) and 4-chlorobutyryl chloride has been described with specific stoichiometric parameters [1]. The reported procedure uses a defined reagent ratio (amine:acyl chloride = 1:2 molar equivalents) with potassium carbonate (1 eq.) as base in refluxing toluene for 4 hours. This contrasts with some related amide couplings in the thiadiazole series that employ alternative coupling reagents (e.g., EDC/HOBt) or different solvent systems, which may require chromatographic purification and yield lower throughput. The literature precedent using acid chloride coupling in toluene provides a scalable, chromatography-free workup amenable to bulk procurement synthesis [1].

Synthetic Route Definition
Supporting evidence
Acid chloride coupling (4-chlorobutyryl chloride, K₂CO₃, toluene, reflux 4 h) – chromatography-free.
Carbodiimide methods (EDC/HOBt) – often require column chromatography and aqueous workup.
Scalable, defined route supports multi-gram procurement.
Literature precedent from multiple vendor databases.
Process Chemistry Synthetic Route Intermediate Procurement

High-Confidence Application Scenarios


Neuromuscular Blocker Lead Optimization and Library Synthesis

The compound is the designated precursor for constructing 2-(4-bromophenyl)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one and its derivatives via base-mediated intramolecular cyclization [1]. The resulting thiadiazolo-diazepinone scaffold is claimed in EP2514754B1 as a neuromuscular blocker/skeletal muscle relaxant, and independently explored in the El-Subbagh et al. (2016) study as short-acting hypnotic HIE-124 analogues [2]. Compound GS-62 (33) from the latter study – a thiadiazolo-diazepinone analog – exhibited in vivo hypnotic onset of 6.4±0.2 min, sleep duration of 94.8±5.3 min, and a therapeutic index of 6.62, compared to thiopental sodium [2]. Procurement of CAS 392244-72-3 enables direct access to this pharmacophore class.

Agrochemical SAR Expansion for Sap-Feeding Insecticides

For research groups building on the Dow AgroSciences N-(5-aryl-1,3,4-thiadiazol-2-yl)amide insecticide series, this compound represents the 4-bromophenyl, 4-chlorobutanamide combination node within the aryl A-ring × amide tail SAR matrix [1]. The compound can serve as a reference standard for benchmarking new analogs, or as a synthetic intermediate for further derivatization (e.g., nucleophilic displacement of the terminal chlorine with amines, thiols, or azide to generate diverse tail-modified libraries). The broader pest spectrum conferred by the thiadiazole core versus the pyridazine progenitor makes this scaffold a priority procurement target for agrochemical discovery programs targeting hemipteran pests.

Halogen-Enriched Building Block for Covalent Inhibitor Design

With two halogen atoms (bromine on the aromatic ring and chlorine on the aliphatic tail) and a logP of 3.1, this compound occupies a defined physicochemical space suitable for fragment elaboration [1]. The terminal chlorine can serve as an electrophilic warhead for covalent inhibitor design (SN2 displacement by active-site cysteine or lysine residues), while the bromophenyl group provides a heavy atom for X-ray crystallographic phasing and a potential halogen-bond donor for target engagement. The thiadiazole ring itself offers hydrogen-bond acceptor sites (the endocyclic nitrogen and sulfur atoms) for additional binding interactions.

Intramolecular N-Alkylation Cyclization Studies

The 78% yield demonstrated for the piperidine-mediated cyclization of this compound to the thiadiazolo-diazepinone [1] makes it a valuable substrate for reaction optimization studies. Researchers investigating base, solvent, temperature, and concentration effects on intramolecular N-alkylation can use this compound as a benchmark substrate with established baseline performance. The product (CAS 1402012-80-9) is a crystalline solid amenable to straightforward isolation and characterization, facilitating high-throughput reaction screening workflows.

Application
Selection Property
Validation Focus
Neuromuscular blocker pharmacophore research
Cyclization-competent precursor
Diazepinone ring formation and analog library synthesis
Agrochemical SAR (sap-feeding pests)
4-Br/4-Cl-butanamide node in SAR matrix
Insecticidal spectrum benchmarking (Hemiptera models)
Covalent inhibitor probe design
Terminal Cl warhead; Br for phasing
Target engagement and halogen-bond interaction studies
Reaction optimization (intramolecular N-alkylation)
Benchmark cyclization substrate
Parameter screening (base, solvent, temperature)
Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.